1-(2-bromo-4,5-dimethylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole
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Overview
Description
1-(2-bromo-4,5-dimethylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole is a complex organic compound that features a brominated aromatic ring and a sulfonyl group attached to an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-4,5-dimethylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole typically involves multiple steps. One common route starts with the bromination of 4,5-dimethylbenzenesulfonyl chloride to introduce the bromine atom. This is followed by a reaction with 2-methyl-2,3-dihydro-1H-indole under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-4,5-dimethylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
1-(2-bromo-4,5-dimethylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-bromo-4,5-dimethylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The bromine and sulfonyl groups play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and participate in redox processes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4,5-dimethylbenzenesulfonyl chloride
- 1-bromo-2,4-dinitrobenzene
- 4-benzyl-1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine
Uniqueness
1-(2-bromo-4,5-dimethylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole is unique due to its specific combination of a brominated aromatic ring and an indole structure. This combination imparts distinct chemical properties, making it valuable for specialized applications in synthesis and research.
Properties
IUPAC Name |
1-(2-bromo-4,5-dimethylphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2S/c1-11-8-15(18)17(9-12(11)2)22(20,21)19-13(3)10-14-6-4-5-7-16(14)19/h4-9,13H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHYYNAQDNTMMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C(=C3)C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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